molecular formula C17H23N7S B2425240 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine CAS No. 2415465-98-2

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2425240
CAS No.: 2415465-98-2
M. Wt: 357.48
InChI Key: GIWFZDCVRLEHJV-UHFFFAOYSA-N
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Description

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a unique combination of cyclopropyl, pyrrolidinyl, pyrimidinyl, piperazinyl, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiadiazole ring through the cyclization of appropriate precursors under controlled conditions. The pyrrolidinyl and pyrimidinyl groups are introduced through nucleophilic substitution reactions, while the piperazinyl group is incorporated via amide coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of multiple functional groups, which can confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-cyclopropyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7S/c1-2-8-22(7-1)14-5-6-18-16(19-14)23-9-11-24(12-10-23)17-21-20-15(25-17)13-3-4-13/h5-6,13H,1-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWFZDCVRLEHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NN=C(S4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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